

# A Preclinical Comparative Guide to USP30 Inhibitors: MTX115325 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The deubiquitinase USP30 has emerged as a critical regulator of mitochondrial quality control, primarily by opposing the PINK1/Parkin-mediated mitophagy pathway. Its inhibition presents a promising therapeutic strategy for a range of pathologies linked to mitochondrial dysfunction, including Parkinson's disease. This guide provides a comparative overview of the preclinical performance of the notable USP30 inhibitor, **MTX115325**, alongside other key inhibitors, supported by available experimental data.

## **Performance Comparison of USP30 Inhibitors**

The following tables summarize the quantitative data for **MTX115325** and other significant USP30 inhibitors based on published preclinical studies. It is important to note that these inhibitors have been evaluated in various assays and models, and direct head-to-head comparisons are limited.



| Inhibitor       | Туре                      | IC50<br>(nM) | Cellular<br>EC50<br>(nM)            | Key<br>Cellular<br>Effects                                                                     | In Vivo<br>Models                                                        | Selectivit<br>y                                             | Referen<br>ce(s) |
|-----------------|---------------------------|--------------|-------------------------------------|------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------|------------------|
| MTX115<br>325   | Small<br>Molecule         | 12           | 32<br>(TOM20<br>ubiquitina<br>tion) | Increase s TOM20 ubiquitina tion, promotes mitophag y in SH- SY5Y and HeLa cells.              | AAV-<br>A53T-<br>SNCA<br>Mouse<br>Model of<br>Parkinso<br>n's<br>Disease | >2000- fold for USP30 over 54 other DUBs and 5 cathepsin s. | [1][2][3]        |
| Compou<br>nd 39 | Benzosul<br>phonami<br>de | ~20          | Not<br>Reported                     | Enhance s mitophag y in SH- SY5Y neuronal cultures and U2OS cells; increases basal pexopha gy. | Not<br>Reported                                                          | Highly<br>selective<br>for<br>USP30.                        | [4][5]           |



| MF-094                   | Racemic<br>Phenylal<br>anine<br>Derivativ<br>e | 120    | Not<br>Reported | Accelerat es mitophag y in C2C12 myotube s.                              | Not<br>Reported | Good<br>selectivit<br>y; <30%<br>inhibition<br>for 22<br>other<br>USPs at<br>10 μM. | [4][6] |
|--------------------------|------------------------------------------------|--------|-----------------|--------------------------------------------------------------------------|-----------------|-------------------------------------------------------------------------------------|--------|
| FT39673<br>85<br>(FT385) | N-cyano<br>pyrrolidin<br>e                     | ~1     | Not<br>Reported | Promotes<br>mitophag<br>y and<br>elevates<br>ubiquitina<br>ted<br>TOM20. | Not<br>Reported | Highly selective for USP30 up to 200 nM; some off-target inhibition of USP6.        | [4][7] |
| S3                       | Diterpen<br>oid<br>Derivativ<br>e              | < 1000 | Not<br>Reported | Induces<br>mitochon<br>drial<br>elongatio<br>n.                          | Not<br>Reported | High concentr ations may inhibit the Wnt pathway.                                   | [8]    |

# In Vivo Efficacy of MTX115325

**MTX115325** has demonstrated significant neuroprotective effects in a preclinical mouse model of Parkinson's disease.



| Model                        | Dosage                                                       | Key Findings                                                                                                                                          | Reference(s) |
|------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| AAV-A53T-SNCA<br>Mouse Model | 15 mg/kg and 50<br>mg/kg (i.g., twice daily<br>for 10 weeks) | Reduced phosphorylated S129- αSyn levels, decreased astrocyte activation, prevented dopaminergic neuron loss, and preserved striatal dopamine levels. | [1][3]       |
| Pharmacokinetics             | 10 mg/kg (i.g., single<br>dose)                              | Excellent oral bioavailability (98%) and good CNS penetration (Kpu,u ≈ 0.4).                                                                          | [3]          |

# **Signaling Pathways**

USP30's primary role is the negative regulation of mitophagy by counteracting the ubiquitination of mitochondrial outer membrane proteins. This action directly opposes the neuroprotective PINK1/Parkin pathway. Additionally, USP30 has been implicated in the regulation of apoptosis.





Click to download full resolution via product page

Caption: The PINK1/Parkin-mediated mitophagy pathway and its inhibition by USP30.





Click to download full resolution via product page

Caption: USP30's role in the regulation of BAX/BAK-dependent apoptosis.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines for key assays used to evaluate USP30 inhibitors.

## **TOM20 Ubiquitination Assay**

This assay assesses the ubiquitination status of the mitochondrial outer membrane protein TOM20, a direct substrate of USP30. An increase in ubiquitinated TOM20 is a proximal biomarker of USP30 inhibition.

**Experimental Workflow:** 



Click to download full resolution via product page



Caption: Workflow for the TOM20 Ubiquitination Assay.

#### Protocol:

- Cell Culture: Plate cells (e.g., HeLa cells overexpressing Parkin) and allow them to adhere overnight.
- Inhibitor Treatment: Treat cells with varying concentrations of the USP30 inhibitor (e.g.,
   MTX115325 at 10 nM 1 μM) for a specified duration (e.g., 90 minutes).[3]
- Mitochondrial Depolarization (Optional): Induce mitophagy by treating cells with mitochondrial stressors like Antimycin A and Oligomycin A.
- Cell Lysis: Lyse the cells in a suitable buffer containing protease and deubiquitinase inhibitors.
- Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against TOM20 and ubiquitin. An upward shift in the TOM20 band or the appearance of higher molecular weight species indicates ubiquitination.

## mito-Keima Mitophagy Assay

This fluorescence-based assay quantitatively measures mitophagy. mito-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of mitochondria, it emits a green fluorescence, which shifts to red upon delivery to the acidic environment of the lysosome during mitophagy.

#### **Experimental Workflow:**



Click to download full resolution via product page

Caption: Workflow for the mito-Keima Mitophagy Assay.

Protocol:



- Cell Line Generation: Stably express the mito-Keima reporter in the desired cell line (e.g., SH-SY5Y).
- Treatment: Treat cells with the USP30 inhibitor.
- Mitophagy Induction: Induce mitophagy using agents like CCCP or a combination of Oligomycin and Antimycin A.
- Analysis: Analyze the cells using high-content imaging or flow cytometry. An increase in the red-to-green fluorescence ratio indicates an increase in mitophagy.

## Conclusion

MTX115325 stands out as a potent, selective, and orally bioavailable USP30 inhibitor with demonstrated efficacy in a preclinical model of Parkinson's disease.[1][3] While other inhibitors like Compound 39 and MF-094 also show promise in cellular assays, in vivo data for these compounds is less established in the public domain.[4][5][6] The development and rigorous preclinical evaluation of USP30 inhibitors like MTX115325 provide a strong rationale for their continued investigation as potential disease-modifying therapies for neurodegenerative disorders and other conditions associated with mitochondrial dysfunction. Future studies involving direct, side-by-side comparisons of these inhibitors in standardized preclinical models will be invaluable for definitively establishing their relative therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mito-Keima assay to assess mitophagy [protocols.io]
- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]



- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 7. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- To cite this document: BenchChem. [A Preclinical Comparative Guide to USP30 Inhibitors: MTX115325 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387795#mtx115325-vs-other-usp30-inhibitors-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com